molecular formula C6H3BrFI B1340568 2-Bromo-1-fluoro-3-iodobenzene CAS No. 851368-08-6

2-Bromo-1-fluoro-3-iodobenzene

Cat. No. B1340568
CAS RN: 851368-08-6
M. Wt: 300.89 g/mol
InChI Key: MHMRKNHYHPORRR-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoro-3-iodobenzene is a chemical compound with the molecular formula C6H3BrFI . It has a molecular weight of 300.9 . It is a solid substance that is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-fluoro-3-iodobenzene is represented by the formula C6H3BrFI . This indicates that the compound consists of six carbon atoms, three hydrogen atoms, one bromine atom, one fluorine atom, and one iodine atom .


Physical And Chemical Properties Analysis

2-Bromo-1-fluoro-3-iodobenzene is a solid substance . It has a molecular weight of 300.9 and is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Tetrasubstituted Alkenes

“2-Bromo-1-fluoro-3-iodobenzene” can be employed in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes .

Palladium-Catalyzed Hydroarylation

Although not directly related to “2-Bromo-1-fluoro-3-iodobenzene”, its related compound “3-Fluoroiodobenzene” participates in palladium-catalyzed hydroarylation of arylpropiolamides . It’s plausible that “2-Bromo-1-fluoro-3-iodobenzene” might have similar applications.

Synthesis of Diarylamines

Again, a related compound “2-bromoiodobenzene” is used in the synthesis of diarylamines . This suggests potential applications of “2-Bromo-1-fluoro-3-iodobenzene” in similar reactions.

Cross-Coupling Reactions

“2-bromoiodobenzene” is an electrophile used in Pd-catalyzed cross-coupling reactions with amino-functionalized organozinc reagents . This could hint at similar uses for “2-Bromo-1-fluoro-3-iodobenzene”.

Synthesis of Methyl 4-Iodobenzo[b]thiophene-2-Carboxylate

“3-Fluoroiodobenzene” was used to prepare methyl 4-iodobenzo[b]thiophene-2-carboxylate , a key intermediate for the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines. “2-Bromo-1-fluoro-3-iodobenzene” might be used in a similar manner.

Safety and Hazards

2-Bromo-1-fluoro-3-iodobenzene is considered hazardous. It may be harmful if swallowed and can cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-bromo-1-fluoro-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFI/c7-6-4(8)2-1-3-5(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMRKNHYHPORRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479859
Record name 2-bromo-1-fluoro-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-fluoro-3-iodobenzene

CAS RN

851368-08-6
Record name 2-bromo-1-fluoro-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-fluoroiodobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of (2-fluoro-6-iodo-phenyl)-carbamic acid tert-butyl ester (22.5 g, 67 mmol) in ethanol (100 mL) and 48% aqueous hydrobromic acid (100 mL) was stirred at RT. After 1 h the solvent was removed under reduced pressure and the residue was resuspended in 48% aqueous hydrobromic acid (100 mL). The suspension was heated to 60° C. for 10 min followed by cooling to 0° C. in an ice-water bath. A solution of sodium nitrite (4.9 g, 70 mmol) in water (25 mL) was added dropwise keeping the internal temperature below 5° C. The resulting suspension was stirred for 15 min at 0° C. followed by addition of copper (I) bromide (2.93 g, 20 mmol). The mixture was heated to 80° C. for 1 h and subsequently cooled to RT. The mixture was extracted with dichloromethane (2×250 mL) and the organic layer was washed with brine (150 mL), 10% aqueous sodium hydroxide solution (250 mL), brine (250 mL), dried over anhydrous sodium sulfate, filtered and concentrated. The residue was purified by flash column chromatography (5% ethyl acetate:hexanes) to afford 10.5 g (50%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 7.01-7.05 (m, 1H), 7.08-7.12 (m, 1H), 7.67 (d, J=4.8 Hz); 13C NMR (100 MHz, CDCl3): δ 102.5, 115.9 (d, J=22 Hz), 117.6 (d, J=21 Hz), 129.8 (d, J=14 Hz), 135.4 (d, J=21 Hz), 158.7 (d, J=250 Hz); 19F NMR (282 MHz, CDCl3): δ−96.3 (m, 1F).
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
2.93 g
Type
catalyst
Reaction Step Three
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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